5-(o-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrobenzoyl)thiophene is an organic compound with the molecular formula C11H7NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is substituted with a nitrobenzoyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzoyl)thiophene typically involves the Friedel-Crafts acylation reaction. In this method, 4-nitrobenzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like methylene chloride at ambient temperature, followed by stirring for several hours .
Industrial Production Methods
While specific industrial production methods for 2-(4-nitrobenzoyl)thiophene are not widely documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzoyl)thiophene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(4-Aminobenzoyl)thiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
2-(4-Nitrobenzoyl)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzoyl)thiophene depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylthiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(4-Methylbenzoyl)thiophene: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.
2-(4-Chlorobenzoyl)thiophene: Contains a chlorine atom, which influences its chemical behavior differently compared to the nitro group.
Uniqueness
2-(4-Nitrobenzoyl)thiophene is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in reduction and substitution reactions compared to its analogs without the nitro group .
Properties
CAS No. |
33671-37-3 |
---|---|
Molecular Formula |
C15H13ClN2OS |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-ethyl-1,2-dihydrothieno[2,3-e][1,4]diazepin-3-one |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)18-13(19)8-17-15(11)20-9/h3-7,17H,2,8H2,1H3 |
InChI Key |
JVAVSGKADCFITI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)NCC(=O)N=C2C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.